
2-((4-Bromobenzyl)oxy)pyridine
概要
説明
科学的研究の応用
Medicinal Chemistry: Synthesis of Anti-Fibrotic Compounds
2-((4-Bromobenzyl)oxy)pyridine: is utilized in the synthesis of novel pyrimidine derivatives that show potential anti-fibrotic activities. These compounds have been evaluated against immortalized rat hepatic stellate cells and have shown promising results in inhibiting collagen expression and hydroxyproline content in vitro, indicating their potential as novel anti-fibrotic drugs .
Chemical Biology: Chromatin/Epigenetics Studies
In chemical biology, this compound is used to explore chromatin and epigenetic modifications. It serves as a precursor for bioactive compounds that can influence gene expression through epigenetic pathways, which is crucial for understanding diseases related to gene regulation .
Protease Inhibition Research
2-((4-Bromobenzyl)oxy)pyridine: is involved in the development of protease inhibitors. Proteases play a vital role in many biological processes, and their inhibition can lead to new treatments for diseases such as cancer and viral infections .
Metabolism Research
This compound is also significant in metabolism research. It can be used to create molecules that interact with metabolic enzymes, aiding in the study of metabolic diseases and the development of therapeutic agents .
MAPK Signaling Pathway Investigation
The compound is instrumental in investigating the MAPK signaling pathway, which is critical in cell proliferation, differentiation, and apoptosis. Understanding this pathway can lead to breakthroughs in cancer therapy .
Tyrosine Kinase Inhibitor Development
As a building block in medicinal chemistry, 2-((4-Bromobenzyl)oxy)pyridine contributes to the development of tyrosine kinase inhibitors, which are a class of drugs that block cancer cell proliferation .
Apoptosis Mechanism Elucidation
Research into apoptosis, or programmed cell death, benefits from this compound as well. It is used to synthesize molecules that can modulate apoptosis, providing insights into mechanisms that can be targeted in diseases where cell death is dysregulated .
Drug Discovery and Development
Lastly, 2-((4-Bromobenzyl)oxy)pyridine plays a role in the broader field of drug discovery and development. Its versatility in synthesizing various bioactive compounds makes it a valuable asset in the search for new therapeutic agents .
特性
IUPAC Name |
2-[(4-bromophenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIGHWZFXQXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromobenzyl)oxy)pyridine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)
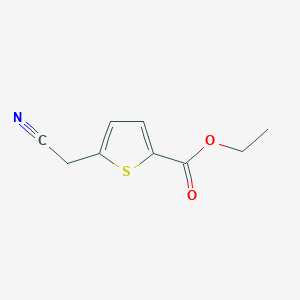
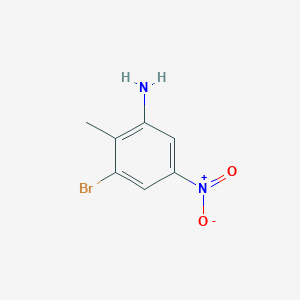
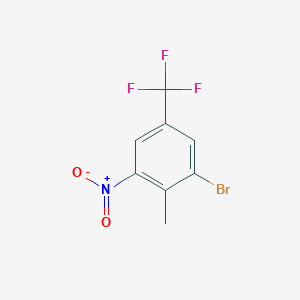

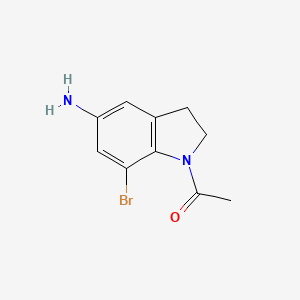

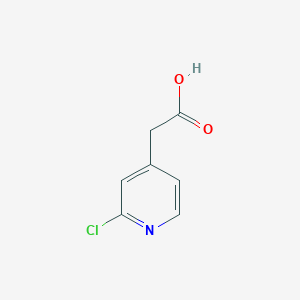
![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)
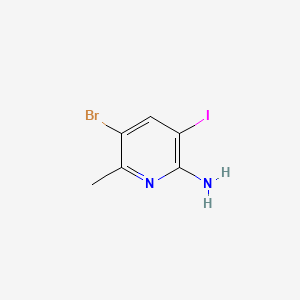
![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)
![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)